1-Benzyl-3-bromobicyclo[1.1.1]pentane
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Overview
Description
1-Benzyl-3-bromobicyclo[111]pentane is a compound belonging to the bicyclo[111]pentane family, characterized by its unique three-dimensional structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzyl-3-bromobicyclo[1.1.1]pentane typically involves the bromination of bicyclo[1.1.1]pentane derivatives. One common method is the bromination of 1-benzylbicyclo[1.1.1]pentane using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using continuous flow reactors, can be applied to scale up the production.
Chemical Reactions Analysis
Types of Reactions
1-Benzyl-3-bromobicyclo[1.1.1]pentane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The benzyl group can undergo oxidation to form corresponding carboxylic acids or aldehydes.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents such as dimethylformamide (DMF).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products
Substitution: 1-Benzyl-3-azidobicyclo[1.1.1]pentane, 1-Benzyl-3-thiobicyclo[1.1.1]pentane.
Reduction: 1-Benzylbicyclo[1.1.1]pentane.
Oxidation: this compound-1-carboxylic acid.
Scientific Research Applications
1-Benzyl-3-bromobicyclo[1.1.1]pentane has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of bioactive molecules and potential drug candidates.
Materials Science: Its rigid structure makes it useful in the design of novel materials with unique mechanical properties.
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It can be used as a probe to study the interactions of bicyclo[1.1.1]pentane derivatives with biological targets.
Mechanism of Action
The mechanism of action of 1-Benzyl-3-bromobicyclo[1.1.1]pentane depends on its specific application. In medicinal chemistry, it may interact with biological targets through covalent bonding or non-covalent interactions, affecting molecular pathways and cellular processes. The bicyclo[1.1.1]pentane core can enhance the stability and bioavailability of drug molecules by increasing their three-dimensionality and reducing metabolic degradation .
Comparison with Similar Compounds
Similar Compounds
3-Bromobicyclo[1.1.1]pentane-1-carboxylic acid: Similar in structure but with a carboxylic acid group instead of a benzyl group.
Methyl 3-bromobicyclo[1.1.1]pentane-1-carboxylate: Contains a methyl ester group instead of a benzyl group.
Uniqueness
1-Benzyl-3-bromobicyclo[1.1.1]pentane is unique due to the presence of the benzyl group, which can influence its reactivity and interactions with other molecules. The benzyl group can also provide additional sites for functionalization, making it a versatile intermediate in organic synthesis.
Properties
CAS No. |
127321-08-8 |
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Molecular Formula |
C12H13Br |
Molecular Weight |
237.13 g/mol |
IUPAC Name |
1-benzyl-3-bromobicyclo[1.1.1]pentane |
InChI |
InChI=1S/C12H13Br/c13-12-7-11(8-12,9-12)6-10-4-2-1-3-5-10/h1-5H,6-9H2 |
InChI Key |
SLLBWEIABPJJJW-UHFFFAOYSA-N |
Canonical SMILES |
C1C2(CC1(C2)Br)CC3=CC=CC=C3 |
Origin of Product |
United States |
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